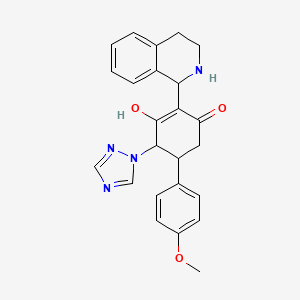

3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Description

This compound features a cyclohexenone core substituted with a 4-methoxyphenyl group at position 5, a 1,2,3,4-tetrahydro-1-isoquinolinyl moiety at position 2, and a 1,2,4-triazole ring at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole and isoquinoline motifs may confer specificity .

Properties

IUPAC Name |

3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-31-17-8-6-16(7-9-17)19-12-20(29)21(24(30)23(19)28-14-25-13-27-28)22-18-5-3-2-4-15(18)10-11-26-22/h2-9,13-14,19,22-23,26,30H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPBOWGYAQECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C(=C(C2N3C=NC=N3)O)C4C5=CC=CC=C5CCN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of hybrid molecules that combines features from different pharmacophores, which may enhance its therapeutic efficacy. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| CAS Number | Not assigned |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Anticancer Activity

Research has indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in MCF-7 and HeLa cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced apoptosis rates.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis and inhibits DNA replication processes.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is potentially mediated through the inhibition of NF-kB signaling pathways.

Case Studies

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting potential as a novel anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentration (MIC) values than standard antibiotics .

- In Vivo Studies : Animal model studies have shown that administration of the compound significantly reduced tumor size in xenograft models without noticeable toxicity, highlighting its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

- The 1,2,3,4-tetrahydroisoquinoline moiety introduces a bicyclic amine structure absent in other compounds, which may enhance interactions with neurotransmitter receptors or ion channels .

- Unlike sulfur-containing analogs (e.g., thione in , alkylthio in ), the target compound lacks sulfur atoms but incorporates a hydroxyl group, altering solubility and redox properties.

Spectroscopic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.